FM 1-43FX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

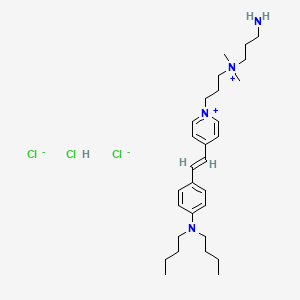

C29H49Cl3N4 |

|---|---|

Molecular Weight |

560.1 g/mol |

IUPAC Name |

3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride |

InChI |

InChI=1S/C29H48N4.3ClH/c1-5-7-21-32(22-8-6-2)29-15-13-27(14-16-29)11-12-28-17-23-31(24-18-28)20-10-26-33(3,4)25-9-19-30;;;/h11-18,23-24H,5-10,19-22,25-26,30H2,1-4H3;3*1H/q+2;;;/p-2 |

InChI Key |

KTUIRYVXUXEABI-UHFFFAOYSA-L |

Isomeric SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)CCCN.Cl.[Cl-].[Cl-] |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](C)(C)CCCN.Cl.[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of FM 1-43FX Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM 1-43FX is a lipophilic styryl dye that serves as a powerful tool for investigating the dynamics of plasma membranes and vesicular trafficking in living cells. This fixable analog of the widely used FM 1-43 dye allows for the labeling and subsequent fixation of cellular structures, enabling more detailed and prolonged analysis. This guide provides a comprehensive overview of the core mechanism of this compound staining, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Staining Mechanism

The utility of this compound as a membrane stain lies in its unique amphipathic structure, which dictates its fluorescence properties and interaction with cellular membranes. The staining process can be understood in three key stages: membrane insertion and fluorescence, internalization via endocytosis, and covalent fixation for enduring analysis.

1. Reversible Membrane Insertion and Fluorescence:

This compound is a water-soluble molecule that is virtually non-fluorescent in aqueous solutions[1][2][3]. Its structure consists of a hydrophilic head group and a lipophilic tail. This amphipathic nature allows the dye to reversibly partition into the outer leaflet of the plasma membrane of living cells[4][5]. Upon insertion into the lipid-rich environment of the cell membrane, the dye undergoes a significant increase in its fluorescence quantum yield, becoming intensely fluorescent[5][6][7]. This property allows for the specific visualization of the plasma membrane.

2. Activity-Dependent Internalization:

This compound does not readily cross the lipid bilayer of the cell membrane. Instead, it is internalized by cells through the process of endocytosis[4][5]. During endocytosis, portions of the plasma membrane invaginate and pinch off to form intracellular vesicles. As the dye is embedded in the plasma membrane, it is carried along with the membrane into these newly formed vesicles. This mechanism allows for the labeling of endocytic vesicles and provides a dynamic readout of endocytic activity. The rate of dye accumulation inside the cell is dependent on the rate of endocytosis, which can be influenced by cellular activity and temperature. For instance, in neurons, the dye is internalized within recycled synaptic vesicles during neurotransmitter release[1].

3. Aldehyde-Based Fixation:

The key feature that distinguishes this compound from its predecessor, FM 1-43, is its fixability. This compound has been chemically modified to include an aliphatic amine group[6][8][9]. This amine group can react with aldehyde-based fixatives, such as formaldehyde or glutaraldehyde. When cells stained with this compound are treated with these fixatives, the dye is covalently cross-linked to surrounding biomolecules within the labeled membranes[1][6]. This covalent attachment prevents the dye from washing out of the membranes, thus preserving the staining pattern for subsequent, more detailed imaging and analysis, including immunocytochemistry and electron microscopy. In contrast, the non-fixable FM 1-43 would be lost during the fixation and permeabilization steps[10].

Quantitative Data Summary

The following tables summarize the key quantitative properties and recommended concentrations for this compound.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (bound) | ~479 | When bound to phospholipid bilayer membranes[1][11]. |

| Emission Maximum (bound) | ~598 | When bound to phospholipid bilayer membranes[1][11]. Can be around 565 nm when bound to synaptosomal membranes[1][11]. |

Table 2: Recommended Staining Parameters

| Parameter | Value | Notes |

| Stock Solution Concentration | 1 mM | In water or DMSO[12]. |

| Working Solution Concentration | 5 µg/mL | Can be adjusted based on cell type and experimental conditions[1][11][12]. |

| Incubation Time (Labeling) | 1-10 minutes | Dependent on the desired level of membrane labeling versus internalization[1][11][12]. |

| Incubation Temperature (Labeling) | On ice (for plasma membrane) or 24-37°C (for endocytosis) | Lower temperatures inhibit endocytosis, favoring plasma membrane staining[5][11][12]. |

| Fixation | 4% formaldehyde | For 10 minutes on ice[11]. |

Experimental Protocols

Below are detailed protocols for plasma membrane labeling and tracking endocytosis using this compound.

Protocol 1: Plasma Membrane Labeling of Adherent Cells

Objective: To specifically label the plasma membrane of live cells.

Materials:

-

This compound dye

-

DMSO or water for stock solution

-

Ice-cold Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

4% formaldehyde in HBSS (ice-cold)

-

Adherent cells cultured on coverslips

Procedure:

-

Prepare Stock Solution: Dissolve the lyophilized this compound in water or DMSO to a final concentration of 1 mM. Aliquot and store at ≤–20°C for up to two weeks[1].

-

Prepare Working Solution: Dilute the 1 mM stock solution to a final concentration of 5 µg/mL in ice-cold HBSS without Ca²⁺/Mg²⁺[11][12]. Keep the working solution on ice. The absence of calcium and magnesium can help to reduce spontaneous endocytosis[11].

-

Cell Preparation: Remove the culture medium from the coverslip with adherent cells.

-

Staining: Place the coverslip on ice and immediately immerse it in the ice-cold working solution for 1 minute[1][11][12]. The plasma membranes will stain rapidly.

-

Fixation: To fix the stain, remove the staining solution and add ice-cold 4% formaldehyde in HBSS. Incubate on ice for 10 minutes[11].

-

Washing: Gently wash the coverslip two to three times with ice-cold HBSS.

-

Imaging: The cells are now ready for imaging.

Protocol 2: Tracking Endocytosis in Live Cells

Objective: To label and track the internalization of endocytic vesicles.

Materials:

-

This compound dye

-

DMSO or water for stock solution

-

Physiological buffer (e.g., HBSS with Ca²⁺/Mg²⁺ or cell culture medium) at 37°C

-

4% formaldehyde in a physiological buffer (room temperature)

Procedure:

-

Prepare Stock Solution: As described in Protocol 1.

-

Prepare Working Solution: Dilute the 1 mM stock solution to a final concentration of 5-10 µM in pre-warmed (37°C) physiological buffer[13].

-

Cell Preparation: Remove the culture medium from the cells.

-

Staining and Internalization: Add the pre-warmed working solution to the cells and incubate at 37°C for 5-15 minutes[13]. The duration can be optimized to visualize different stages of endocytosis.

-

Washout (Destaining): To visualize only the internalized vesicles, remove the dye-containing solution and wash the cells three times with a dye-free physiological buffer. This removes the plasma membrane staining[13]. An additional incubation in dye-free buffer for 5-10 minutes can enhance the removal of surface-bound dye[13].

-

Fixation: After the washout step, add 4% formaldehyde and incubate for 15 minutes at room temperature.

-

Washing: Gently wash the cells two to three times with a physiological buffer.

-

Imaging: The cells with labeled and fixed endocytic vesicles are ready for imaging.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Endocytosis and Pinocytosis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]

- 7. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]

- 9. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 10. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]

- 11. web.mit.edu [web.mit.edu]

- 12. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]

- 13. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Action of FM 1-43FX in Live Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Action

FM 1-43FX is a lipophilic styryl dye that serves as a vital tool for real-time visualization of membrane trafficking, particularly endocytosis and exocytosis, in living cells. Its functionality hinges on its unique amphipathic structure, comprising a hydrophilic head group and a lipophilic tail. This structure allows this compound to reversibly insert into the outer leaflet of the plasma membrane.[1][2]

In aqueous solutions, the dye is virtually non-fluorescent.[3][4] However, upon partitioning into the lipid-rich environment of the cell membrane, its quantum yield increases dramatically, resulting in intense fluorescence.[5] This property provides a high signal-to-noise ratio, enabling clear visualization of labeled membranes. The dye does not permeate the lipid bilayer, ensuring that its fluorescence is restricted to the outer leaflet of the plasma membrane and the inner leaflet of endocytic vesicles following internalization.[1][2]

The "FX" designation in this compound indicates that it is a fixable analog of the parent dye, FM 1-43.[3][6] It possesses an aliphatic amine group that allows for covalent cross-linking to surrounding proteins by aldehyde-based fixatives like formaldehyde or glutaraldehyde.[5][6] This feature is crucial for preserving the dye's localization for post-imaging analysis, such as immunocytochemistry or electron microscopy.

Data Presentation: Quantitative Properties of this compound

The utility of this compound in quantitative imaging studies is underpinned by its distinct spectral properties and fluorescence enhancement upon membrane binding.

| Property | Value | Notes |

| Excitation Maximum (Membrane Bound) | ~479 nm[3][7] | Can be effectively excited using a standard 488 nm laser line. |

| Emission Maximum (Membrane Bound) | ~598 nm (in phospholipid bilayers)[3][7] | |

| ~565 nm (in synaptosomal membranes)[3][7] | The emission spectrum is sensitive to the local membrane environment. | |

| Fluorescence Enhancement | >40-fold increase in quantum yield upon membrane binding. | This significant increase is the basis for the high signal-to-noise ratio. |

| Molecular Weight | 560.09 g/mol | |

| Fixability | Yes | Contains an aliphatic amine for aldehyde-based fixation.[5][6] |

Mandatory Visualizations

Vesicle Recycling Pathway Visualized with this compound

References

- 1. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]

- 5. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]

- 6. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. web.mit.edu [web.mit.edu]

Unraveling Membrane Dynamics: A Technical Guide to FM 1-43FX

For Researchers, Scientists, and Drug Development Professionals

FM 1-43FX is a powerful fluorescent probe essential for the detailed investigation of cellular membrane dynamics. As a fixable analog of the widely used FM 1-43, it provides a crucial advantage: the ability to capture and preserve snapshots of dynamic vesicular processes for high-resolution imaging and analysis. This guide offers an in-depth exploration of this compound, its mechanism, experimental applications, and the quantitative data that underpins its utility in cellular and neurobiological research.

Core Principles of this compound

This compound is a lipophilic styryl dye characterized by its amphipathic nature, possessing a hydrophilic head group and a lipophilic tail.[1][2] This structure dictates its functionality as a membrane stain. In aqueous solutions, the dye is virtually non-fluorescent.[1][3] However, upon partitioning into the outer leaflet of a lipid membrane, its quantum yield increases dramatically, resulting in intense fluorescence.[1][4] This property allows for the specific visualization of the plasma membrane and vesicles.

A key feature of this compound is the incorporation of an aliphatic amine group.[2][5][6] This modification allows the dye to be covalently cross-linked to surrounding molecules by aldehyde-based fixatives, such as formaldehyde and glutaraldehyde.[4][5] This "fixability" is paramount for preserving the staining pattern through sample processing for techniques like immunocytochemistry and electron microscopy.

The dye is cell-impermeant, meaning it does not cross the lipid bilayer.[3][7] Therefore, its internalization is an active process, occurring exclusively through endocytosis.[7][8] This makes this compound an invaluable tool for tracking vesicle trafficking, including endocytosis, exocytosis, and synaptic vesicle recycling.[4][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, compiled from various sources to aid in experimental design.

Table 1: Spectral Properties

| Property | Wavelength (nm) | Condition |

| Excitation Maximum | ~473 - 479 | Membrane-bound[2][9] |

| Emission Maximum | ~580 - 598 | Membrane-bound[2][10][11] |

| Emission Maximum | ~626 | In solvent[10] |

Note: Spectral properties of styryl dyes like this compound are highly dependent on their environment. The emission wavelength undergoes a blue shift upon binding to membranes.[10]

Table 2: Common Experimental Parameters

| Parameter | Value | Application |

| Stock Solution Concentration | 4 mM in water or DMSO | General Use[1][12] |

| Working Concentration | 2 - 15 µM | Neuronal Staining[13] |

| Working Concentration | 5 µg/mL | Plasma Membrane Labeling[14] |

| Working Concentration | 10 µM | Epithelial Cell Staining[3] |

| Incubation Time (Labeling) | 1 - 7 minutes | Varies with cell type and process under study[1][3][14] |

| Incubation Time (Destaining) | 5 - 10 minutes (with multiple washes) | To remove non-internalized dye[1][3] |

| Fixation | 4% Paraformaldehyde | Post-staining fixation[13] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key applications of this compound.

Protocol 1: Labeling of Synaptic Vesicles at the Drosophila Neuromuscular Junction (NMJ)

This protocol is adapted from studies on synaptic vesicle cycling.[1]

Solutions:

-

This compound Stock Solution: 4 mM in water. Store at -20°C, protected from light.

-

HL-3 Solution (Calcium-free): Standard Drosophila saline.

-

High K+ HL-3 Solution: HL-3 with 90 mM KCl for depolarization-induced vesicle cycling.

-

This compound Labeling Solution: 4 µM this compound in High K+ HL-3 solution.

-

Fixation Solution: 3.7% (v/v) formaldehyde in calcium-free HL-3.

Procedure:

-

Dissect larval preparations in calcium-free HL-3 solution.

-

To induce endocytosis, replace the saline with the this compound Labeling Solution. The high potassium concentration will depolarize the neurons, triggering exocytosis and subsequent compensatory endocytosis, leading to the uptake of the dye into synaptic vesicles.

-

Incubate for 1-5 minutes, depending on the desired level of labeling.

-

To stop the labeling process and remove extracellular dye, wash the preparation extensively (at least five times over 5-10 minutes) with calcium-free HL-3 solution.

-

For fixation, gently add the Fixation Solution and incubate for 5 minutes.

-

Wash several times with calcium-free HL-3.

-

The sample is now ready for imaging.

Protocol 2: Static Labeling of Endocytosis in Cultured Epithelial Cells

This protocol is based on methods for studying membrane trafficking in epithelial cell monolayers.[3]

Solutions:

-

This compound Stock Solution: Prepare as in Protocol 1.

-

Phosphate-Buffered Saline (PBS): Standard formulation.

-

Labeling Solution: 10 µM this compound in PBS.

-

Stimulation Solution (Optional): PBS with 10 µM this compound and a stimulant (e.g., ATP).

-

Wash/Destain Solution: PBS.

-

Fixation Solution: Ice-cold PBS.

Procedure:

-

Grow epithelial cells on coverslips or permeable supports to the desired confluency.

-

Rinse the cells twice with PBS.

-

Add the Labeling Solution and incubate for 7 minutes at 37°C to label the plasma membrane.

-

(Optional) To study stimulated endocytosis, replace the Labeling Solution with the Stimulation Solution and incubate for 5 minutes.

-

To remove extracellular dye, rinse the cells three times with PBS.

-

Perform two 4-minute destaining steps by incubating in fresh PBS at 37°C.

-

To stop endocytosis, immediately replace the warm PBS with ice-cold PBS.

-

The cells can then be fixed with an appropriate aldehyde-based fixative for subsequent imaging.

Visualizing Cellular Processes with this compound

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the underlying cellular pathways that can be investigated with this compound.

Caption: General experimental workflow for labeling and imaging endocytosis using this compound.

Caption: The cycle of this compound during endocytosis and exocytosis at the plasma membrane.

Caption: Signaling pathway of synaptic vesicle recycling visualized with this compound.

References

- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]

- 5. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]

- 7. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

- 8. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrum [FM 1-43] | AAT Bioquest [aatbio.com]

- 10. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mit.edu [web.mit.edu]

FM 1-43FX dye properties and specifications

An In-depth Technical Guide to FM 1-43FX Dye

For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount. This guide provides a comprehensive overview of the this compound dye, a powerful fluorescent probe for visualizing membrane dynamics and vesicle trafficking.

Core Properties and Mechanism of Action

This compound is a fixable analog of the lipophilic styryl dye, FM 1-43.[1][2] Its chemical structure consists of a hydrophilic, charged head group and a lipophilic tail, which allows it to reversibly insert into the outer leaflet of the plasma membrane.[3][4] The dye is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to a lipid membrane, with its quantum yield increasing by more than 40-fold.[3][5][6] This property makes it an excellent tool for tracking membrane turnover with a high signal-to-noise ratio.

The "FX" designation indicates that the molecule has been modified with an aliphatic amine, which allows the dye to be covalently cross-linked to surrounding cellular structures by aldehyde-based fixatives like formaldehyde or glutaraldehyde.[1][2][7][8] This crucial feature enables the preservation of the fluorescent signal for post-fixation analysis, a capability the standard FM 1-43 dye lacks.[1][9]

During cellular processes such as endocytosis, the dye-labeled portion of the plasma membrane is internalized, trapping the this compound within newly formed vesicles.[3][10] Because the dye's charged head prevents it from crossing the vesicle membrane, it serves as a reliable marker for endocytic events and subsequent vesicle trafficking.[10][11] It is widely used to study synaptic vesicle recycling, exocytosis, and endocytosis in various cell types.[1][3][5]

Quantitative Data and Specifications

The spectral properties of FM dyes are highly dependent on their environment, exhibiting a notable shift upon membrane integration.[9] The values below are compiled from various sources and represent the dye when bound to a membrane environment.

| Property | Specification | Citations |

| Chemical Name | N-(3-triethylammoniumpropyl)-4-(4-(dibutylamino)styryl) pyridinium dibromide (base molecule), modified with an aliphatic amine for fixability. | [3][8] |

| Fluorescence Profile | Yellow-Green Fluorescent | [9] |

| Excitation Maximum | ~473-490 nm (when bound to membranes). Often used with standard FITC or GFP filter sets. | [7][9][12] |

| Emission Maximum | ~565-598 nm (when bound to membranes). The emission shifts to a shorter wavelength compared to the dye in solvent. The exact peak can vary depending on the specific membrane environment (e.g., 565 nm in synaptosomal membranes vs. 598 nm in phospholipid bilayers). | [2][7][9] |

| Key Feature | Aldehyde-fixable, allowing for signal retention after fixation with formaldehyde or glutaraldehyde. | [1][7][8][13] |

| Solubility | Water, DMSO | [2][7] |

| Primary Applications | Tracking endocytosis, exocytosis, vesicle trafficking, and synaptic vesicle recycling. | [1][3][5][10] |

Experimental Protocols

The following protocols are generalized guidelines. Optimal conditions, including dye concentration and incubation times, may vary depending on the cell type and experimental goals.

General Protocol for Staining and Fixation

This protocol is adapted for labeling endocytic vesicles in cultured cells.

-

Reagent Preparation:

-

Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in water or DMSO. A common stock concentration for the non-fixable analog is 4 mM.[3] Note that stock solutions of the FX analogs are less stable and should be stored at -20°C and used within two weeks.[2]

-

Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS, HBSS, or specific cell media) to a final working concentration. Typical concentrations range from 4 µM to 10 µM.[3][13][14]

-

Fixative Solution: Prepare a 4% formaldehyde or paraformaldehyde solution in a physiological buffer (e.g., PBS).[7][13]

-

-

Methodology:

-

Cell Preparation: Culture cells on coverslips or appropriate imaging dishes.

-

Labeling (Loading): Remove the culture medium and wash the cells with buffer. Add the this compound working solution to the cells.

-

Stimulation (Optional): To specifically label vesicles involved in activity-dependent endocytosis (e.g., synaptic vesicles), stimulate the cells during the dye incubation period. This can be achieved with high potassium chloride (e.g., 90 mM KCl), ATP, or electrical field stimulation.[3][14]

-

Incubation: Incubate for a defined period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C for active uptake).[14]

-

Washing (Destaining): Thoroughly wash the cells with dye-free buffer multiple times (e.g., 3-5 washes over 5-10 minutes) to remove the dye from the plasma membrane.[3][14] This step is critical for visualizing only the internalized vesicles.

-

Fixation: Immediately after washing, add the cold (4°C) fixative solution and incubate for 10-30 minutes.[7][13]

-

Final Washes: Rinse the cells multiple times with buffer to remove the fixative.

-

Imaging: Mount the coverslip and image using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP).[9][13]

-

Protocol for Plasma Membrane Labeling

This protocol is designed to specifically label the plasma membrane while minimizing endocytosis.

-

Methodology:

-

Preparation: Prepare an ice-cold working solution of this compound (e.g., 5 µg/mL) in a buffer that lacks magnesium and calcium, such as Hanks' Balanced Salt Solution (HBSS), as these ions can accelerate endocytosis.[2][7]

-

Staining: Remove the coverslip with adherent cells from the culture medium and quickly immerse it in the ice-cold staining solution for approximately 1 minute.[7] Performing all steps on ice is crucial to slow down the endocytic machinery.

-

Fixation: Immediately transfer the coverslip to an ice-cold 4% formaldehyde solution in HBSS and fix for 10 minutes on ice.[7]

-

Washing and Imaging: Rinse the coverslip three times with HBSS, mount, and proceed with imaging.[7]

-

Considerations and Limitations

While this compound is a versatile tool, researchers should be aware of potential confounding factors. Studies have shown that FM dyes can act as muscarinic receptor antagonists and may block mechanotransduction channels at concentrations used for imaging vesicle cycling.[15] Therefore, it is essential to perform appropriate controls to ensure that the dye itself is not altering the physiological processes under investigation.

References

- 1. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]

- 7. web.mit.edu [web.mit.edu]

- 8. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]

- 9. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]

- 10. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FM 1-43FX: Spectral Properties and Applications in Vesicle Trafficking

FM 1-43FX is a fixable lipophilic styryl dye indispensable for investigating plasma membrane dynamics and vesicle trafficking in living cells. As a vital tool for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of its spectral characteristics, experimental applications, and the underlying mechanisms of action.

Core Principles of this compound

This compound is an amphiphilic molecule that inserts into the outer leaflet of the cell membrane. It is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in quantum yield and becomes intensely fluorescent upon binding to lipid membranes.[1][2][3][4][5] This property allows for the selective visualization of cellular membranes.

The "FX" designation indicates that this analog has been modified to include an aliphatic amine, which enables the dye to be covalently cross-linked to surrounding structures by aldehyde-based fixatives like formaldehyde or glutaraldehyde.[2][5] This key feature allows for the preservation of the fluorescent signal after cell fixation, making it compatible with subsequent immunocytochemistry and other multiplex imaging techniques.

The primary application of this compound is in tracking the processes of endocytosis and exocytosis. During periods of synaptic activity or other cellular stimulation, the dye bound to the plasma membrane is internalized within newly formed vesicles.[3][6] This results in the accumulation of bright, fluorescent puncta within the cell, which can be visualized and quantified. Conversely, during exocytosis, these labeled vesicles fuse with the plasma membrane, releasing their contents and the this compound dye back into the extracellular medium, leading to a decrease in intracellular fluorescence.[6][7]

Spectral Properties of this compound

The fluorescence of this compound is highly dependent on its environment. A notable spectral shift occurs when the dye moves from a solvent environment to being bound within a lipid membrane. The fixable (FX) version of the dye maintains identical excitation and emission wavelengths as its non-fixable counterpart.[8]

| Property | Wavelength (in Methanol) | Wavelength (in Membranes) | Notes |

| Excitation Maximum | ~510 nm[8][9] | ~480 nm[8] | The excitation peak shifts to a shorter wavelength upon membrane integration. It is often effectively excited using a 488 nm laser line.[1] |

| Emission Maximum | ~626 nm[8][9] | ~598 nm[1][2][8] | The emission spectrum also shifts to shorter wavelengths in a lipid environment. The emission maximum can vary slightly depending on the specific membrane composition (e.g., 565 nm in synaptosomal membranes).[2][9] |

| Fluorescence | Low | High | The dye's quantum yield increases more than 40-fold when it moves from an aqueous solution to a lipid environment.[1] |

| Recommended Filter Set | N/A | Standard FITC or GFP optical filter sets are commonly used.[10] | Due to its large Stokes shift, a long-pass emission filter may be beneficial.[10] |

Experimental Protocol: Monitoring Synaptic Vesicle Recycling

This protocol provides a general framework for using this compound to label and visualize synaptic vesicles in cultured neurons. The concentrations and incubation times may require optimization depending on the specific cell type and experimental conditions.

1. Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Prepare the stock solution by dissolving the lyophilized this compound powder in high-quality, anhydrous DMSO or water.[2][11][12]

-

Aliquot the stock solution into small, single-use volumes.

-

Store aliquots at -20°C or below, protected from light. Stock solutions of the FX analog are less stable and should be used within two weeks of preparation.[2]

-

-

Physiological Buffer:

-

High K+ Stimulation Buffer:

-

Prepare a physiological buffer containing a high concentration of potassium chloride (e.g., 90 mM KCl) to depolarize neurons and trigger synaptic vesicle cycling.[1]

-

-

Fixation Solution (4% Paraformaldehyde - PFA):

-

Prepare a 4% PFA solution in phosphate-buffered saline (PBS).

-

2. Staining Protocol (Vesicle Loading)

-

Culture neurons on sterile coverslips suitable for microscopy.

-

Prepare a working solution of this compound by diluting the 1 mM stock solution to a final concentration of 2-15 µM in the High K+ Stimulation Buffer.[7]

-

Remove the culture medium from the neurons and wash once with the standard physiological buffer.

-

To induce endocytosis, replace the buffer with the this compound working solution (containing high K+) and incubate for a period of 1-5 minutes at room temperature.[1] This stimulates neurotransmitter release and the compensatory endocytosis that internalizes the dye.

-

To stop the stimulation, remove the loading solution and wash the cells extensively (e.g., 3-5 times over 5-10 minutes) with a dye-free physiological buffer.[1] This step is crucial for removing the dye that is non-specifically bound to the outer plasma membrane.

3. Fixation and Imaging

-

After the washing steps, immediately fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[7]

-

Wash the coverslips three times with PBS.

-

The coverslips can now be processed for immunocytochemistry or mounted onto microscope slides using an appropriate mounting medium.

-

Image the stained nerve terminals using a fluorescence or confocal microscope equipped with a suitable filter set (e.g., for FITC/GFP).[1] Labeled active nerve terminals will appear as bright fluorescent puncta.

4. Destaining Protocol (Optional - for Exocytosis Measurement)

-

After the staining and washing steps (Section 2), do not fix the cells.

-

Mount the live cells in a perfusion chamber on the microscope stage.

-

Acquire a baseline image of the stained terminals.

-

Induce exocytosis by perfusing the chamber with the High K+ Stimulation Buffer (this time without the dye).

-

Acquire a time-lapse series of images to monitor the decrease in fluorescence intensity as the labeled vesicles fuse with the membrane and release the dye.[6]

Visualizing Experimental Logic

The following diagrams illustrate the core mechanism of this compound and a typical experimental workflow for studying synaptic vesicle recycling.

References

- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]

- 4. protocols.io [protocols.io]

- 5. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]

- 6. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. web.mit.edu [web.mit.edu]

- 10. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]

The Application of FM 1-43FX in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent styryl dye, FM 1-43, and its fixable analog, FM 1-43FX, are powerful tools in neuroscience for investigating the dynamics of synaptic vesicle recycling.[1][2] These amphipathic molecules reversibly partition into the outer leaflet of cell membranes, exhibiting low fluorescence in aqueous solutions and a significant increase in quantum yield upon binding to lipid membranes.[2][3][4] This property allows for the precise tracking of endocytosis and exocytosis at presynaptic terminals. This compound, containing an aliphatic amine, has the added advantage of being fixable with aldehyde-based fixatives, enabling the preservation of labeled structures for subsequent immunocytochemistry and high-resolution imaging.[3][5] This guide provides an in-depth overview of the core applications of this compound in neuroscience research, complete with detailed experimental protocols, quantitative data, and visual diagrams of key processes.

Core Mechanism of Action

FM dyes are vital membrane stains that do not permeate the lipid bilayer.[4] When applied to neurons, this compound partitions into the plasma membrane, causing it to fluoresce. During synaptic activity, neurotransmitter-filled vesicles fuse with the presynaptic membrane (exocytosis) and are subsequently retrieved through endocytosis. If this compound is present in the extracellular medium during this process, the newly formed vesicles internalize the dye, becoming fluorescently labeled.[1] These labeled vesicles can then be tracked, and their subsequent fusion with the plasma membrane during a second round of exocytosis can be monitored by the loss of fluorescence as the dye is released back into the dye-free extracellular solution (destaining).[1] This allows for the quantitative analysis of vesicle pool dynamics, including the size of the recycling pool, the kinetics of endocytosis and exocytosis, and the mode of vesicle retrieval.[2][6]

Key Applications in Neuroscience Research

-

Visualizing and Quantifying Synaptic Vesicle Endocytosis: By loading neurons with this compound during stimulation, the efficiency and rate of vesicle uptake can be measured.[3]

-

Tracking Synaptic Vesicle Exocytosis: Pre-labeled vesicles can be stimulated to release their contents, and the rate of fluorescence decrease (destaining) provides a direct measure of exocytosis kinetics.[1][2]

-

Studying Synaptic Vesicle Pool Dynamics: Different stimulation protocols can be used to label distinct pools of synaptic vesicles, such as the readily releasable pool (RRP) and the reserve pool (RP), allowing for their characterization.[3][7]

-

Investigating the Effects of Drugs and Genetic Mutations: The impact of pharmacological agents or genetic modifications on synaptic vesicle recycling can be quantitatively assessed by measuring changes in this compound loading and unloading.

-

Identifying Actively Firing Neurons: The activity-dependent nature of this compound uptake allows for the identification of functionally active neurons within a network.[5]

-

Studying Mechanosensitive Ion Channels: FM 1-43 has been shown to permeate and block certain mechanosensitive ion channels, providing a tool to study their function and the neurons that express them.[8][9][10]

Data Presentation: Quantitative Parameters for this compound Experiments

The following tables summarize key quantitative data extracted from various experimental protocols for using FM 1-43 and its derivatives in neuroscience research.

| Parameter | Value | Model System/Context | Reference |

| FM 1-43 Stock Solution | 4 mM in water | Drosophila Neuromuscular Junction (NMJ) | [3] |

| 1-5 mM in water | General Neuronal Preparations | [11] | |

| Working Concentration | 4 µM | Drosophila NMJ | [3] |

| 5 µM | Schaffer Collateral Presynaptic Terminals | [7] | |

| 2-10 µM | General Neuronal Preparations | [11] | |

| 10 µM | Cultured Hippocampal Neurons | [12] | |

| 4 µM | HT29-Cl.19A cells (epithelial) | [4] | |

| Excitation Maximum | ~470-490 nm (in solvent) | General | [13] |

| 488 nm (blue light) | Drosophila NMJ | [3] | |

| 465 nm (maximal fluorescence) | General | [11] | |

| Emission Maximum | ~560-598 nm (membrane-bound) | General | [3][11] |

| ~626-636 nm (in solvent) | General | [13] |

| Stimulation Method | Parameters | Purpose | Reference |

| Electrical Stimulation | 10 Hz for 10 minutes | Labeling of recycling and reserve vesicle pools | [3] |

| 10 Hz for 5 seconds (bursts every 30 seconds for 20 minutes) | Evoke vesicular release of dye (destaining) | [7] | |

| High K+ Stimulation | 90 mM KCl | Labeling of synaptic vesicles | [3] |

| 45 mM K+ for 15 minutes | Labeling the total vesicle pool | [7] | |

| 60 mM KCl for 5 minutes | Unloading of the readily releasable pool | [3] | |

| Hypertonic Sucrose | 800 mOsm ACSF for 25 seconds | Labeling the readily releasable pool (RRP) | [7] |

Experimental Protocols

Protocol 1: Labeling the Recycling Pool of Synaptic Vesicles in Cultured Neurons

This protocol describes the general procedure for labeling actively recycling synaptic vesicles with this compound in cultured neurons, such as hippocampal or cortical neurons.

Materials:

-

This compound stock solution (e.g., 4 mM in water)

-

HEPES-buffered saline (HBS) or Tyrode's solution

-

High K+ solution (e.g., HBS with 90 mM KCl, osmolarity adjusted)

-

Glutamate receptor antagonists (e.g., 10 µM CNQX, 50 µM AP5) to prevent recurrent activity[12]

-

Advasep-7 (optional, for rapid washing)[12]

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for fixation

Procedure:

-

Preparation: Grow neurons on coverslips. Prior to the experiment, replace the culture medium with HBS.

-

Staining Solution: Prepare the staining solution by diluting the this compound stock solution to a final concentration of 2-10 µM in high K+ solution.[11][12] Include glutamate receptor antagonists if necessary.

-

Loading: Replace the HBS with the staining solution and incubate for 1-2 minutes to stimulate exocytosis and subsequent endocytic uptake of the dye.

-

Washing: Thoroughly wash the cells with dye-free HBS for 5-10 minutes to remove all extracellular and membrane-bound dye.[3] A brief application of Advasep-7 can facilitate this process.[12]

-

Imaging (Live): Image the coverslip using an epifluorescence or confocal microscope. Use a filter set appropriate for FM 1-43 (e.g., excitation ~488 nm, emission >560 nm).

-

Fixation: After washing, fix the cells with 4% PFA for 20-30 minutes at room temperature. The fluorescence of this compound will be retained after fixation.[12]

-

Imaging (Fixed): The fixed and labeled neurons can now be imaged or processed for further immunocytochemical staining.

Protocol 2: Measuring Exocytosis (Destaining)

This protocol is for measuring the release of this compound from pre-labeled synaptic vesicles.

Procedure:

-

Label Vesicles: Follow steps 1-4 of Protocol 1 to load synaptic vesicles with this compound.

-

Baseline Imaging: Acquire a baseline image of the fluorescently labeled presynaptic terminals.

-

Stimulation for Unloading: Perfuse the cells with a stimulating solution (e.g., high K+ solution or HBS for electrical field stimulation) in the absence of the dye.

-

Time-Lapse Imaging: Acquire images at regular intervals during the stimulation to monitor the decrease in fluorescence as the dye is released.

-

Data Analysis: Quantify the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decay reflects the kinetics of exocytosis.

Mandatory Visualizations

Caption: The synaptic vesicle cycle and the points of interaction with this compound dye.

Caption: Experimental workflow for studying endocytosis and exocytosis using this compound.

References

- 1. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FM1-43 is a permeant blocker of mechanosensitive ion channels in sensory neurons and inhibits behavioural responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]

Probing the Depths of Neurotransmission: A Technical Guide to Exploring Synaptic Vesicle Pools with FM 1-43FX

For researchers, scientists, and drug development professionals, understanding the dynamics of synaptic vesicle pools is paramount to unraveling the complexities of neuronal communication and developing novel therapeutics for neurological disorders. The styryl dye FM 1-43FX has emerged as a powerful tool for visualizing and quantifying the intricate processes of synaptic vesicle endocytosis and exocytosis. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound in studying the readily releasable pool (RRP), the recycling pool, and the reserve pool of synaptic vesicles.

The Mechanism of this compound: A Fluorescent Probe for Vesicle Trafficking

This compound is a lipophilic styryl dye that exhibits low fluorescence in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of cell membranes.[1][2][3] This property makes it an ideal probe for tracking membrane turnover. During synaptic activity, compensatory endocytosis internalizes portions of the presynaptic membrane to retrieve vesicular components. When present in the extracellular medium during this process, this compound is trapped within the newly formed synaptic vesicles, effectively labeling the pool of recycling vesicles.[1][4]

A key advantage of this compound over its predecessor, FM 1-43, is its fixable nature.[1][4] The molecule contains an aliphatic amine that allows it to be covalently cross-linked to surrounding proteins by aldehyde-based fixatives like formaldehyde.[1] This enables researchers to preserve the fluorescent signal for subsequent immunocytochemistry and high-resolution imaging.[5]

The release of the dye from labeled vesicles during exocytosis leads to a decrease in fluorescence intensity, providing a quantitative measure of vesicle fusion and neurotransmitter release.[2][3][6] By manipulating stimulation protocols, researchers can selectively label and de-stain different synaptic vesicle pools, gaining insights into their distinct roles in synaptic transmission.

Key Synaptic Vesicle Pools and Their Characteristics

Synaptic vesicles within a presynaptic terminal are not a homogenous population but are organized into functionally distinct pools:

-

Readily Releasable Pool (RRP): These vesicles are docked and primed at the active zone, ready for immediate release upon the arrival of an action potential. The RRP is the smallest of the three pools.[3]

-

Recycling Pool: This larger pool of vesicles maintains neurotransmitter release during moderate, physiological stimulation. Vesicles from this pool are mobilized to replenish the RRP as it is depleted.

-

Reserve Pool: Comprising the majority of vesicles in the terminal, the reserve pool is typically mobilized only during periods of intense, high-frequency stimulation.[1][3]

The dynamic interplay between these pools is crucial for sustaining synaptic transmission over a wide range of firing frequencies.

Experimental Protocols for Studying Synaptic Vesicle Pools with this compound

The following are detailed methodologies for labeling and de-staining synaptic vesicle pools using this compound. These protocols can be adapted for various neuronal preparations, including cultured neurons and the Drosophila neuromuscular junction (NMJ).

Protocol 1: Labeling the Total Recycling Pool with High-Potassium Stimulation

This protocol utilizes depolarization with a high concentration of potassium chloride (KCl) to stimulate vesicle turnover and load this compound into the entire recycling pool.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Physiological saline solution (e.g., HL-3 for Drosophila NMJ, Tyrode's solution for cultured neurons)[1][4]

-

High-potassium labeling solution (Physiological saline with 90 mM KCl and 4 µM this compound)[1]

-

Wash solution (Physiological saline without calcium)[1]

-

Fixative solution (e.g., 3.7% formaldehyde in physiological saline)[1]

Procedure:

-

Preparation: Prepare the neuronal sample in a recording chamber with physiological saline.

-

Labeling: Replace the saline with the high-potassium labeling solution containing this compound. Incubate for 1-5 minutes to induce depolarization and dye uptake.[1]

-

Washing: Thoroughly wash the preparation with calcium-free saline for 5-10 minutes to remove extracellular dye and stop stimulation.[1] For enhanced removal of membrane-bound dye, a brief wash with a scavenger like Advasep-7 can be employed.[4]

-

Imaging (Live): Acquire images of the labeled presynaptic terminals using a fluorescence microscope. For this compound, use an excitation wavelength of approximately 488 nm and collect emission between 505-600 nm.[1]

-

Fixation (Optional): For subsequent analysis, fix the sample with 3.7% formaldehyde solution.[1]

Protocol 2: Labeling Vesicle Pools with Electrical Field Stimulation

Electrical stimulation provides a more physiologically relevant method for triggering vesicle cycling.

Materials:

-

Same as Protocol 1, but with a standard physiological saline containing calcium for labeling.

Procedure:

-

Preparation: Place the sample in the recording chamber with physiological saline containing 4 µM this compound.[1]

-

Stimulation: Deliver electrical stimulation using appropriate electrodes (e.g., 10 Hz for 10 minutes to label both the recycling and reserve pools).[1]

-

Post-Stimulation Incubation: Leave the preparation in the this compound solution for an additional 5 minutes to allow for complete endocytosis.[1]

-

Washing, Imaging, and Fixation: Proceed as described in Protocol 1.

Protocol 3: De-staining to Isolate and Quantify Vesicle Pools

This protocol allows for the differentiation of the recycling and reserve pools by selectively de-staining the more readily releasable vesicles.

Procedure:

-

Labeling: Label the total vesicle pool using either Protocol 1 or 2.

-

Initial Imaging: Acquire a baseline image of the fully loaded terminals.

-

Selective De-staining: Stimulate the preparation in dye-free physiological saline to induce exocytosis and release of this compound. A milder stimulation (e.g., 60 mM KCl for 5 minutes) will preferentially de-stain the recycling pool.[1]

-

Final Imaging: After the de-staining stimulus, wash the preparation and acquire a final image. The remaining fluorescence represents the reserve pool.[1]

-

Quantification: The size of the recycling pool can be calculated by subtracting the fluorescence intensity of the reserve pool from the total initial fluorescence.

Data Presentation: Quantitative Analysis of Synaptic Vesicle Pools

The following tables summarize key quantitative parameters related to this compound experiments and synaptic vesicle pool characteristics.

| Parameter | Value | Neuronal Preparation | Reference |

| This compound Staining Concentration | 2-15 µM | Cultured Neurons | [4] |

| 4 µM | Drosophila NMJ | [1] | |

| High KCl Stimulation for Loading | 90 mM | Drosophila NMJ | [1] |

| 45 mM | Hippocampal Slices | [7] | |

| Electrical Stimulation for Loading | 10 Hz for 10 min | Drosophila NMJ | [1] |

| 30 Hz for 20-30 s | Hippocampal Neurons | [8] | |

| This compound Excitation Wavelength | ~488 nm | General | [1] |

| This compound Emission Wavelength | 505-600 nm | General | [1] |

| Vesicle Pool | Relative Size | Release Kinetics |

| Readily Releasable Pool (RRP) | ~1-5% of total vesicles | Immediate release upon stimulation |

| Recycling Pool | ~10-20% of total vesicles | Replenishes the RRP during moderate stimulation |

| Reserve Pool | ~80-90% of total vesicles | Mobilized during intense, prolonged stimulation |

Mandatory Visualizations

Experimental Workflow for this compound Labeling and De-staining

Caption: Experimental workflow for labeling and de-staining synaptic vesicles with this compound.

Synaptic Vesicle Pools and their Dynamics

References

- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of synaptic vesicle pool replenishment in cultured cerebellar granule neurons using FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Synaptic Vesicle Pool Replenishment in Cultured Cerebellar Granule Neurons using FM Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity [frontiersin.org]

FM 1-43FX: A Technical Guide to Studying Endocytosis and Exocytosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the styryl dye FM 1-43FX, a powerful tool for investigating the dynamic processes of endocytosis and exocytosis. This guide details the dye's mechanism of action, key properties, and experimental protocols, offering researchers the necessary information to effectively employ this technology in their studies.

Introduction to this compound

This compound is a fixable analog of the widely used fluorescent membrane stain, FM 1-43.[1][2][3] These lipophilic styryl dyes are invaluable for studying vesicle trafficking, particularly the recycling of synaptic vesicles in neurons.[4][5][6] The defining characteristic of FM dyes is their environmentally sensitive fluorescence; they are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence intensity upon insertion into the lipid environment of cell membranes.[7][8][9] This property allows for the specific visualization of cellular membranes and the tracking of their internalization and subsequent re-fusion with the plasma membrane.

The key advantage of this compound over its predecessor, FM 1-43, is the inclusion of an aliphatic amine group.[1][2][3][9] This modification allows the dye to be covalently cross-linked to surrounding cellular structures by aldehyde-based fixatives like formaldehyde and glutaraldehyde.[1][9] This fixability is crucial for experiments requiring post-imaging analysis, such as immunocytochemistry or electron microscopy, as it preserves the fluorescent signal that would otherwise be lost during the fixation process.[5][10][11]

Mechanism of Action

The mechanism of this compound in labeling endocytic and exocytic events is a sequential process rooted in its amphipathic nature. The dye reversibly partitions into the outer leaflet of the plasma membrane without permeating it.[4][12]

-

Endocytosis (Staining): When a cell is stimulated to undergo endocytosis, patches of the plasma membrane containing the this compound dye are internalized, forming fluorescently labeled vesicles.[4][12] The dye becomes trapped within these newly formed vesicles.

-

Exocytosis (Destaining): If these labeled vesicles subsequently fuse with the plasma membrane during exocytosis in a dye-free medium, the this compound is released back into the extracellular space.[4] This release leads to a decrease in the fluorescence of the labeled structures, which can be monitored over time to quantify the rate of exocytosis.[4]

This elegant mechanism allows for the real-time visualization and quantification of vesicle turnover at the cellular level.

Quantitative Data

For reproducible and accurate experimental design, a clear understanding of the quantitative properties of this compound is essential. The following tables summarize key data points for this fluorescent probe.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | ~471 | Upon membrane integration.[7] |

| Emission Maximum | ~581 | Upon membrane integration.[7] Exhibits a large Stokes shift.[10] |

Note: The spectral properties of styryl dyes can shift depending on their environment. In aqueous solution, the emission is at a longer wavelength (~626-636 nm).[10]

Table 2: Common Experimental Parameters

| Parameter | Recommended Range | Notes |

| Working Concentration | 2 - 15 µM | Optimal concentration is cell-type dependent.[5][13] |

| Stock Solution | 1 - 5 mM in water or DMSO | Store at -20°C or -80°C, protected from light.[13][14] |

| Incubation Time (Labeling) | 5 - 30 minutes | Dependent on the rate of endocytosis in the specific cell type.[14] |

| Fixative | 4% Paraformaldehyde | For fixation of this compound labeled cells.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Labeling of Endocytic Vesicles in Cultured Neurons

This protocol describes the activity-dependent labeling of synaptic vesicles.

Materials:

-

This compound dye

-

HEPES-buffered saline (HBS) or similar physiological buffer

-

High potassium (High K+) HBS (e.g., 90 mM KCl) for depolarization

-

Cultured neurons on coverslips

-

Fluorescence microscope

Procedure:

-

Preparation of Staining Solution: Prepare a working solution of this compound in high K+ HBS at the desired concentration (e.g., 10 µM).[5]

-

Pre-wash: Wash the cultured neurons with regular HBS to remove any residual culture medium.

-

Stimulation and Labeling: Replace the regular HBS with the high K+ HBS containing this compound to depolarize the neurons and stimulate synaptic vesicle cycling. Incubate for a predetermined duration (e.g., 1-5 minutes).

-

Wash: Thoroughly wash the cells with dye-free HBS to remove the this compound from the plasma membrane. This step is critical to reduce background fluorescence. For enhanced washing, a brief application of a cyclodextrin derivative like Advasep-7 can be used.[5][15]

-

Imaging: Image the labeled neurons using a fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP).[10] The fluorescent puncta represent clusters of newly endocytosed synaptic vesicles.

Monitoring Exocytosis (Destaining)

This protocol allows for the quantification of vesicle fusion with the plasma membrane.

Materials:

-

This compound-labeled neurons (from protocol 4.1)

-

Regular HBS

-

High K+ HBS

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Baseline Imaging: Acquire initial fluorescence images of the this compound-labeled synaptic terminals.

-

Stimulation of Exocytosis: Perfuse the cells with high K+ HBS (without the dye) to stimulate the exocytosis of the labeled vesicles.

-

Time-Lapse Imaging: Acquire images at regular intervals during the stimulation period.

-

Data Analysis: Measure the decrease in fluorescence intensity of the puncta over time. The rate of fluorescence decay corresponds to the rate of exocytosis.

Fixation of Labeled Cells

This protocol is for preserving the fluorescent signal for subsequent analysis.

Materials:

-

This compound-labeled cells

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

PBS

Procedure:

-

Labeling: Perform the endocytosis labeling protocol as described in 4.1.

-

Wash: After labeling, wash the cells thoroughly with dye-free buffer.

-

Fixation: Incubate the cells in 4% PFA for 15-30 minutes at room temperature.[5]

-

Wash: Wash the cells multiple times with PBS to remove the fixative.

-

Further Processing: The fixed and labeled cells can now be processed for immunocytochemistry or other downstream applications.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Mechanism of this compound staining during endocytosis.

Caption: Mechanism of this compound destaining during exocytosis.

Caption: General experimental workflow for using this compound.

References

- 1. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Contact Us [thermofisher.com]

- 3. cacheby.com [cacheby.com]

- 4. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endocytosis and Pinocytosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]

- 10. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]

- 11. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

- 13. scispace.com [scispace.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Research Portal [iro.uiowa.edu]

Methodological & Application

Application Notes: FM 1-43FX Staining for Synaptic Vesicle Recycling in Cultured Neurons

Introduction

FM 1-43FX is a fixable, lipophilic styryl dye used extensively in neuroscience to study the dynamics of synaptic vesicle recycling.[1][2] Like its non-fixable counterpart, FM 1-43, this probe is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity upon insertion into the outer leaflet of a cell membrane.[1][3][4] In active neurons, the dye is internalized during the process of compensatory endocytosis that follows neurotransmitter release.[2][5] This traps the dye within newly formed synaptic vesicles, allowing for the direct visualization and quantification of presynaptic activity.[6][7][8]

The key feature of this compound is an aliphatic amine modification, which allows the fluorescent signal to be covalently cross-linked and preserved by aldehyde-based fixatives like formaldehyde and glutaraldehyde.[4][6][9] This enables researchers to perform post-staining immunocytochemistry and more detailed morphological analyses without losing the activity-dependent labeling, providing a powerful tool for correlating synaptic function with molecular and structural information.[4][10]

Quantitative Data Summary

The following tables summarize the key properties and recommended parameters for using this compound.

Table 1: Properties of this compound Dye

| Property | Value | Reference |

| Description | Fixable analog of FM 1-43 membrane stain | [6][9] |

| Fluorescence | Green-fluorescent upon membrane binding | [4] |

| Excitation (Bound) | ~479 nm | [1] |

| Emission (Bound) | ~598 nm (phospholipid bilayer) / ~565 nm (synaptosomal membranes) | [1] |

| Common Filter Set | Standard FITC filter set | [1] |

| Fixability | Covalently cross-links with aldehyde-based fixatives (e.g., formaldehyde) | [4][6] |

| Storage | Stock solutions should be stored at ≤–20°C and used within two weeks | [1] |

Table 2: Recommended Protocol Parameters for Cultured Neurons

| Parameter | Recommended Range | Reference |

| Cell Type | Dissociated hippocampal, cortical, or iPSC-derived neurons | [2][7][11] |

| Culture Age | Mature neurons (e.g., >21 days in vitro) | [2] |

| This compound Concentration | 2 - 15 µM | [12][13] |

| Loading Stimulation | High Potassium (KCl) solution (50-90 mM) or electrical field stimulation (e.g., 10 Hz) | [2][10][11] |

| Loading Time | 1 - 2 minutes (with stimulation) | [11] |

| Washing Solution | Dye-free physiological buffer (e.g., Tyrode's solution or ACSF) | [10][13] |

| Washing Duration | 5 - 10 minutes with multiple solution changes | [10] |

| Fixative | 3.7% - 4% Paraformaldehyde (PFA) in buffer | [10][13] |

| Fixation Time | 15 - 30 minutes | [13][14] |

Experimental Workflow and Mechanism

The diagrams below illustrate the experimental workflow for an this compound staining experiment and the underlying mechanism of dye uptake and release during synaptic vesicle cycling.

Caption: Experimental workflow for this compound staining of cultured neurons.

Caption: Mechanism of this compound labeling during synaptic vesicle recycling.

Detailed Experimental Protocol

This protocol describes a general procedure for labeling synaptic vesicles in cultured neurons using this compound, followed by fixation for subsequent analysis.

I. Materials and Reagents

-

Cells: Primary cultured neurons (e.g., hippocampal, cortical) or differentiated iPSC-derived neurons grown on poly-D-lysine coated glass coverslips.[2][14]

-

This compound Dye: (e.g., Thermo Fisher Scientific, Cat. No. F35355). Prepare a 1-5 mM stock solution in water or DMSO.[1][12] Store aliquots at -20°C, protected from light.[1][10]

-

Physiological Buffer: Tyrode's solution or Artificial Cerebrospinal Fluid (ACSF).

-

Example Normal Tyrode's Solution: NaCl (119 mM), KCl (2.5 mM), CaCl2 (2 mM), MgCl2 (2 mM), HEPES (25 mM), Glucose (30 mM), pH 7.4.

-

-

High Potassium (High K+) Buffer: Same as the physiological buffer, but with KCl concentration increased to 50-90 mM and NaCl concentration reduced to maintain osmolarity.[2][10]

-

Fixation Solution: 4% Paraformaldehyde (PFA) with 4% sucrose in a phosphate or HEPES-based buffer.[13] Prepare fresh.

-

Wash Buffer: Phosphate-Buffered Saline (PBS).

-

Mounting Medium: An antifade mounting medium (e.g., Fluoromount-G).[14]

-

Imaging System: An epifluorescence or confocal microscope equipped with appropriate filter sets for FITC/GFP.[12]

II. Staining (Loading) Procedure

-

Prepare the This compound Staining Solution by diluting the stock solution into the High K+ Buffer to a final concentration of 2-10 µM.[12][13] Protect the solution from light.

-

Select a coverslip with mature, healthy neurons from the culture dish. Gently aspirate the culture medium.

-

Wash the neurons 2-3 times with the normal physiological buffer to remove any residual culture medium.

-

Aspirate the wash buffer and immediately add the This compound Staining Solution to the coverslip, ensuring the cells are fully submerged.

-

Incubate for 1-2 minutes at room temperature to stimulate neurotransmitter release and induce endocytosis, thereby loading the recycling vesicles with the dye.[11]

III. Washing Procedure

Proper washing is critical to remove the dye from the plasma membrane and reduce background fluorescence.

-

Carefully aspirate the staining solution.

-

Immediately and gently add an excess of normal physiological buffer to the coverslip.

-

Continue washing for 5-10 minutes, replacing the buffer at least 5 times to ensure complete removal of non-internalized dye.[10] For preparations with high background, a brief (5-second) wash with a scavenger like Advasep-7 can be included, though this may slightly reduce puncta intensity.[13]

IV. Fixation Procedure

-

After the final wash, aspirate the physiological buffer.

-

Add the freshly prepared 4% PFA Fixation Solution to the coverslip.

-

Incubate for 15-30 minutes at room temperature, protected from light.[13][14] Note that fixation may cause a slight reduction in the fluorescence signal.[10]

-

Aspirate the fixation solution and wash the coverslip three times with PBS (5 minutes per wash).

V. Imaging and Quantification

-

Mount the coverslip onto a glass slide using an antifade mounting medium.[14]

-

Image the stained neurons using an epifluorescence or confocal microscope. Use a standard FITC filter set to visualize the fluorescent puncta, which represent clusters of labeled synaptic vesicles in presynaptic terminals.

-

To quantify the staining, use image analysis software (e.g., ImageJ).

-

Outline regions of interest (ROIs) around fluorescent puncta (boutons) and measure the average pixel intensity.[10]

-

Measure the background fluorescence from an adjacent area with no visible puncta and subtract it from the puncta intensity values.[10][11] The resulting value is a quantitative measure of the size of the recycling synaptic vesicle pool.

References

- 1. researchgate.net [researchgate.net]

- 2. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]

- 3. Lighting up the Senses: FM1-43 Loading of Sensory Cells through Nonselective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]

- 10. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

Live-Cell Imaging with FM 1-43FX: A Detailed Guide to Visualizing Endocytosis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM 1-43FX is a fixable lipophilic styryl dye that serves as a powerful tool for investigating membrane dynamics, particularly endocytosis and exocytosis, in living cells.[1][2] This amphipathic molecule is virtually non-fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence upon insertion into the outer leaflet of the plasma membrane.[1][3] As endocytosis occurs, the dye is internalized within vesicles, allowing for real-time visualization and quantification of this fundamental cellular process.[1][4] Its fixable nature, conferred by an aliphatic amine, allows for subsequent immunocytochemistry and further molecular analysis, making it a versatile probe in cell biology and drug discovery.[5]

This document provides detailed protocols for using this compound in live-cell imaging, methods for quantitative data analysis, and troubleshooting guidelines.

Principle of the Assay

The utility of this compound as a marker for endocytosis is based on its unique photophysical properties. The dye reversibly stains the plasma membrane, and upon stimulation of endocytosis, it becomes trapped within newly formed vesicles. The fluorescence of the internalized dye provides a direct measure of endocytic activity. The process can be monitored over time to study the kinetics of vesicle formation, trafficking, and fate. In neuronal studies, the dye can be loaded into synaptic vesicles during recycling and subsequently released upon exocytosis, providing a means to study the full synaptic vesicle cycle.[1][6]

Materials and Reagents

-

This compound dye

-

Dimethyl sulfoxide (DMSO)

-

Appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+, Artificial Cerebrospinal Fluid (ACSF))

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Antifade mounting medium

-

High-potassium solution (for neuronal stimulation, e.g., ACSF with 50mM KCl)[7]

Spectral Properties

FM dyes exhibit a notable shift in their spectral properties upon binding to membranes. While in an aqueous solution, this compound has minimal fluorescence, its quantum yield increases significantly in a lipid environment.[3]

| Condition | Excitation (nm) | Emission (nm) |

| In Methanol | ~479 | ~598 |

| Bound to Membranes | ~472-480 | ~580-598 |

Note: The large Stokes shift of this compound makes it suitable for imaging with standard FITC/GFP filter sets.[8]

Experimental Protocols

Protocol 1: General Live-Cell Imaging of Endocytosis in Adherent Cells

This protocol provides a general guideline for staining adherent cells. Optimal conditions may vary depending on the cell type.

Reagent Preparation:

-

1 mM Stock Solution: Dissolve 1 mg of this compound in 1.63 mL of DMSO. Aliquot and store at -20°C, protected from light.

-

5 µM Working Solution: Dilute the 1 mM stock solution 1:200 in ice-cold HBSS (without Ca2+ and Mg2+ to minimize spontaneous endocytosis).[9] Prepare this solution fresh for each experiment.

Staining Procedure:

-

Grow cells on glass-bottom dishes or coverslips to the desired confluency.

-

Wash the cells twice with ice-cold HBSS to remove culture medium.

-

Add the 5 µM ice-cold this compound working solution to the cells.

-

Incubate on ice for 1-2 minutes to allow for uniform plasma membrane labeling while minimizing endocytosis.[9]

-

To induce endocytosis, replace the cold staining solution with a pre-warmed (37°C) physiological buffer or cell culture medium.

-

Image the cells immediately using a fluorescence microscope equipped for live-cell imaging.

-

Continue imaging over time to monitor the internalization of the dye.

Protocol 2: Stimulated Endocytosis in Neurons